
Borole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Borole is a fascinating compound belonging to the class of metalloles, which are heterocyclic five-membered rings. It contains a boron atom within a BC4 ring, making it isoelectronic with the cyclopentadienyl cation. Boroles are known for their antiaromatic character due to having four π electrons, which leads to unique electronic properties . The parent compound, with the chemical formula C4H5B, has yet to be isolated outside a coordination sphere of transition metals .
Vorbereitungsmethoden
Boroles can be synthesized through various methods, including the reaction of boron trichloride with cyclopentadiene derivatives. One common synthetic route involves the use of arylboronic esters, which undergo boron-lithium exchange followed by cyclization . Industrial production methods often involve the stabilization of the borole ring through the incorporation of aryl groups or ring-fusion strategies, which enhance the kinetic or thermodynamic stability of the antiaromatic unit .
Analyse Chemischer Reaktionen
Boroles exhibit high reactivity due to their antiaromatic nature. They undergo various types of reactions, including:
Oxidation: Boroles can be oxidized to form borole oxides.
Substitution: Boroles can undergo substitution reactions with organic azides, leading to ring expansion and the formation of BN-aromatic hydrocarbons.
Cycloaddition: Boroles participate in cycloaddition reactions, resulting in the formation of polycyclic products.
Common reagents used in these reactions include organic azides, reducing agents, and oxidizing agents. The major products formed from these reactions are often BN-aromatic hydrocarbons, eight-membered rings, and polycyclic compounds .
Wissenschaftliche Forschungsanwendungen
Boroles have a broad spectrum of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of boroles is primarily driven by their antiaromatic character and the presence of a three-coordinate boron atom. This leads to strong electrophilicity and Lewis acidity, allowing boroles to interact with various molecular targets. For example, boroles can coordinate with nitrogen atoms in organic azides, leading to ring expansion and the formation of BN-aromatic hydrocarbons . The antiaromaticity and strain of the borole ring also contribute to its high reactivity and ability to participate in diverse chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Boroles can be compared to other metalloles, such as cyclopentadiene, pyrrole, and furan, where boron replaces a carbon, nitrogen, and oxygen atom, respectively . Unlike these compounds, boroles exhibit antiaromaticity due to having four π electrons, which leads to unique electronic properties and high reactivity . Similar compounds include:
Cyclopentadiene: A five-membered ring with a carbon atom.
Pyrrole: A five-membered ring with a nitrogen atom.
Furan: A five-membered ring with an oxygen atom.
Boroles are unique in their ability to undergo ring expansion reactions and form BN-aromatic hydrocarbons, which are not commonly observed in other metalloles .
Eigenschaften
CAS-Nummer |
287-87-6 |
|---|---|
Molekularformel |
C4H4B |
Molekulargewicht |
62.89 g/mol |
InChI |
InChI=1S/C4H4B/c1-2-4-5-3-1/h1-4H |
InChI-Schlüssel |
VQLAEQXQCZMULP-UHFFFAOYSA-N |
Kanonische SMILES |
[B]1C=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


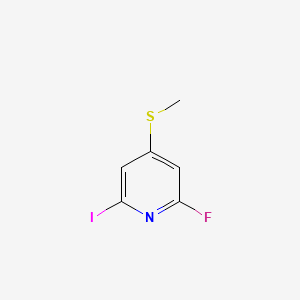
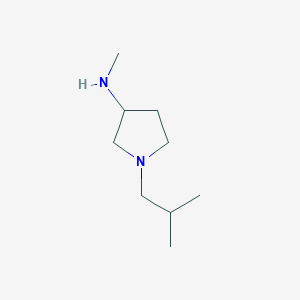
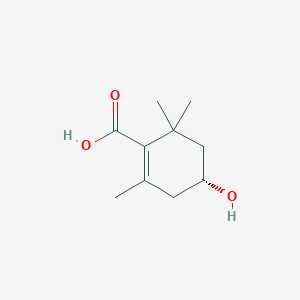
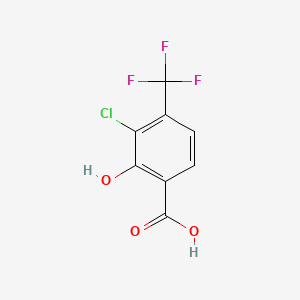
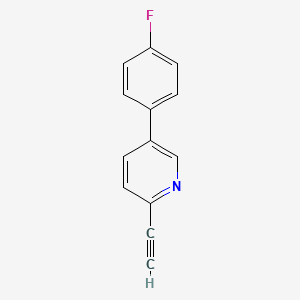
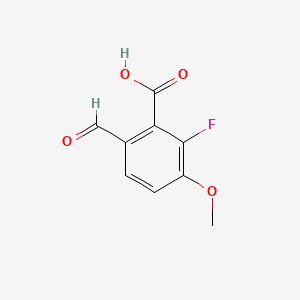
![10H-[1,4]Oxazino[4,3-a]benzimidazole](/img/structure/B14762634.png)
![2H-Phenanthro[9,10-d][1,3,2]dioxaphosphole](/img/structure/B14762640.png)
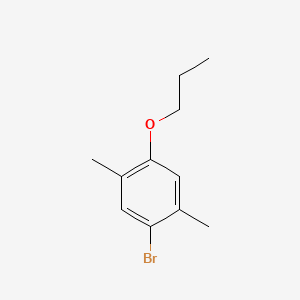
![methanesulfonic acid;N-[5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide](/img/structure/B14762663.png)
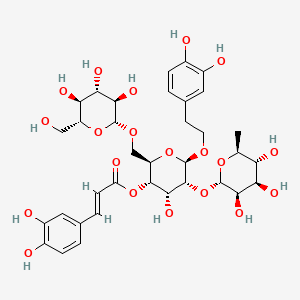
![3-Methoxy-4-[(4-methoxyphenyl)methyl]benzaldehyde](/img/structure/B14762673.png)
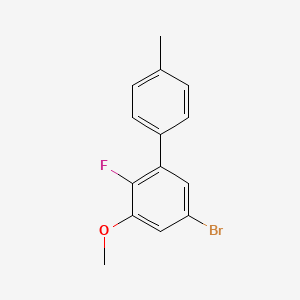
![Methyl 5-amino-3'-methyl-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14762688.png)
